N-(5-chloro-2-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a benzofuropyrimidinone core. This scaffold is notable for its fused benzofuran and pyrimidinone rings, combined with a 5-chloro-2-methoxyphenyl substituent on the acetamide group.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c1-26-15-7-6-11(20)8-13(15)22-16(24)9-23-10-21-17-12-4-2-3-5-14(12)27-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQIVOKQDZDDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide, identified by its CAS number 863457-75-4, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 458.9 g/mol. Its structure features a chloro-substituted methoxyphenyl group and a benzofuro-pyrimidine moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of compounds similar to this compound. A study focusing on N-(substituted phenyl)-2-chloroacetamides demonstrated that compounds with halogenated substituents exhibited significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans .
Key Findings:
- Compounds with halogen substitutions showed enhanced lipophilicity, facilitating membrane penetration.
- The effectiveness varied based on the position of substituents on the phenyl ring.
| Compound Type | Target Pathogen | Activity Level |
|---|---|---|
| N-(4-chlorophenyl) | S. aureus | High |
| N-(5-chloro-2-methoxyphenyl) | E. coli | Moderate |
| N-(substituted phenyl) | C. albicans | Moderate |
Anticancer Activity
In vitro studies have evaluated the anticancer properties of related compounds using the National Cancer Institute's (NCI) screening protocols. The compound's activity was assessed across various cancer cell lines, including those from lung, colon, and breast cancers.
Study Results:
- The compound exhibited moderate anticancer activity with growth inhibition rates ranging from 92% to 126% across different tumor lines .
- Specific structural features contributed to its selective cytotoxicity.
| Cancer Type | Average Growth (%) | Activity Level |
|---|---|---|
| Lung Cancer | 104.68 | Low |
| Breast Cancer | 95.00 | Moderate |
| Colon Cancer | 102.50 | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship (SAR). Compounds with specific functional groups and substitutions have been shown to enhance either antimicrobial or anticancer activities.
Key SAR Insights:
- Chloro Substitution : Enhances lipophilicity and membrane permeability.
- Methoxy Group : May contribute to increased electron density, impacting binding affinity to biological targets.
- Benzofuro-Pyrimidine Moiety : Essential for interaction with cellular pathways involved in cancer proliferation.
Comparison with Similar Compounds
Core Heterocyclic Systems
The benzofuropyrimidinone core distinguishes this compound from other heterocyclic acetamides. Key comparisons include:
Key Observations :
- Thienopyrimidinones (e.g., ) with thiophene substituents show anticancer activity, suggesting that the target compound’s benzofuran moiety could modulate similar pathways with altered selectivity .
Substituent Effects on Activity
The 5-chloro-2-methoxyphenyl group on the acetamide is critical for interactions with biological targets. Comparisons with other acetamide derivatives:
Key Observations :
- Chloro and methoxy groups on the phenyl ring (e.g., ) are associated with enhanced lipophilicity and membrane permeability, which may improve bioavailability .
- Ethylamino substituents () increase anti-inflammatory potency, suggesting that the target compound’s methoxy group could similarly optimize receptor binding .
Mechanistic Insights from Analogous Compounds
- Anti-inflammatory Activity: Benzothienopyrimidinone derivatives () inhibit COX-2 and IL-8 production, likely via interactions with the sulfonamide group. The target compound’s acetamide linkage may engage similar pathways but with altered kinetics due to reduced acidity compared to sulfonamides .
- Antioxidant Potential: Coumarin-acetamide hybrids () with fused oxazepine/thiazolidinone rings show superior antioxidant activity to ascorbic acid. The benzofuropyrimidinone core in the target compound may offer comparable radical-scavenging properties .
- Anticancer Activity: Thienopyrimidinones () with thiophene substituents exhibit anti-breast cancer activity, implying that the benzofuran analog could target similar oncogenic pathways with modified efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
